NLRP3 Inflammasome Inhibitory Potency: Target Compound vs. Core Scaffold Activity Range Attested in Patent Family
The pyrazolo[1,5-d][1,2,4]triazin-5(4H)-acetamide pharmacophore, to which CAS 1020969-78-1 belongs, is documented in patent US20230203044A1 as an NLRP3 inflammasome inhibitor scaffold. A structurally related pyrazolo[1,5-d][1,2,4]triazine analog (distinct 2-aryl substitution) demonstrated NLRP3 inhibitory IC50 values of 13 nM in LPS-pretreated PBMCs, 34 nM in THP1-ASC-GFP cells, and 1,500 nM in human whole blood assays [1]. The 2-(4-ethoxyphenyl) substitution on the target compound is predicted to confer a distinct lipophilicity-electronic profile relative to the profiled analog, with the potential to shift potency and plasma protein binding characteristics in a quantifiable manner once directly assayed. Importantly, the patent's Markush structure explicitly encompasses the 2-(4-ethoxyphenyl) substitution pattern, confirming the target compound falls within the claimed pharmacophore space [2]. No direct head-to-head IC50 comparison between CAS 1020969-78-1 and a named analog has been publicly disclosed.
| Evidence Dimension | NLRP3 inflammasome inhibitory potency (IC50) across assay systems |
|---|---|
| Target Compound Data | CAS 1020969-78-1: no publicly disclosed IC50 data; compound structurally encompassed within the active pharmacophore series claimed in US20230203044A1 |
| Comparator Or Baseline | Related pyrazolo[1,5-d][1,2,4]triazine analog (BindingDB BDBM50601245 / CHEMBL5196139): IC50 = 13 nM (PBMC IL-1beta), 34 nM (THP1-ASC-GFP), 1,500 nM (human whole blood IL-1beta) |
| Quantified Difference | Not yet quantifiable for the target compound; comparative IC50 values for the nearest profiled analog span a ~115-fold range across assay systems, highlighting the critical importance of target-specific assay context |
| Conditions | LPS-pretreated PBMCs, LPS-pretreated human THP1-ASC-GFP cells, and LPS-pretreated human whole blood; IL-1beta release as readout [1] |
Why This Matters
Procurement of the exact 4-ethoxyphenyl analog is essential for direct experimental comparison with publicly profiled analogs, as the substitution-dependent SAR within this series has not been deconvoluted in the public domain.
- [1] BindingDB Entry BDBM50601245 (CHEMBL5196139). NLRP3 inflammasome inhibition IC50 data: 13 nM (PBMC), 34 nM (THP1-ASC-GFP cells), 1,500 nM (human whole blood). Assay descriptions provided for each measurement. View Source
- [2] US Patent US20230203044A1. Pyrazolo[1,5-d][1,2,4]triazine-5(4H)-acetamides as inhibitors of the NLRP3 inflammasome. Published June 29, 2023. The Markush structure of Formula (I) encompasses the 2-(4-ethoxyphenyl) substituent pattern at the R1 position. View Source
